molecular formula C25H24N4O3S B11656642 (6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11656642
M. Wt: 460.5 g/mol
InChI Key: HSFQDMXPOUMAGT-TUZMOLJKSA-N
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Description

(6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable dithiocarbamate with hydrazine under reflux conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then fused to the thiadiazole ring through a cyclization reaction involving a suitable aldehyde or ketone.

    Introduction of Substituents: The various substituents, such as the ethyl, imino, and benzylidene groups, are introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-thione
  • (6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-amine

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features may confer distinct biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H24N4O3S/c1-3-8-18-10-5-6-12-21(18)32-14-13-31-19-11-7-9-17(15-19)16-20-23(26)29-25(27-24(20)30)33-22(4-2)28-29/h3,5-7,9-12,15-16,26H,1,4,8,13-14H2,2H3/b20-16-,26-23?

InChI Key

HSFQDMXPOUMAGT-TUZMOLJKSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=CC=C4CC=C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=CC=C3)OCCOC4=CC=CC=C4CC=C)C(=O)N=C2S1

Origin of Product

United States

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